1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features an indole moiety, a triazolo-pyridazine ring system, and a sulfanyl group, which may contribute to its pharmacological properties. The presence of these structural elements suggests that it could interact with various biological targets, making it a candidate for further research in drug development.
The compound is referenced in various chemical databases and patent literature, indicating its relevance in ongoing research within the fields of medicinal chemistry and pharmacology. Notable sources include BenchChem and patent databases that describe similar compounds and their synthetic routes.
This compound falls under the category of heterocyclic organic compounds, specifically those containing indole and triazole structures. Its classification as a potential drug candidate is primarily due to its complex structure that may exhibit unique interactions with biological macromolecules.
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one likely involves multiple synthetic steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and to characterize the intermediates.
The molecular formula of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is C23H24N4OS. The molecular weight is approximately 372.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C23H24N4OS |
Molecular Weight | 372.5 g/mol |
IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethanone |
InChI Key | UADYZWGOWSUFES-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC(=O)N4CCC5=CC=CC=C54 |
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interaction with specific protein targets in cellular pathways. Given its structural features, it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes such as cancer or inflammation. Further studies are required to clarify its pharmacodynamics and pharmacokinetics.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure containing multiple aromatic systems.
The presence of functional groups such as ketones and thioethers suggests that the compound may exhibit reactivity characteristic of these groups under specific conditions.
Relevant data includes:
This compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Possible scientific uses include:
Further research into its biological activity and mechanisms will provide insights into its potential therapeutic applications.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4